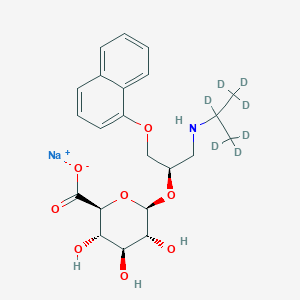
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMB-26 is a small molecule compound known for its inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). It specifically stabilizes the host protein APOBEC3G, preventing its degradation by the viral protein Vif. This stabilization leads to a reduction in HIV-1 replication and infectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMB-26 involves multiple steps, starting from commercially available substrates. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of IMB-26 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
IMB-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of IMB-26 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
IMB-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in stabilizing APOBEC3G and its potential to inhibit HIV-1 replication.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections.
Mécanisme D'action
IMB-26 exerts its effects by binding directly to the APOBEC3G protein, thereby preventing its interaction with the HIV-1 Vif protein. This inhibition protects APOBEC3G from Vif-mediated degradation, allowing it to exert its antiviral activity by inducing hypermutation in the viral genome. The molecular targets involved include the binding interface between APOBEC3G and Vif, as well as the ubiquitin-proteasome pathway responsible for protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
IMB-35: Another small molecule inhibitor that stabilizes APOBEC3G and inhibits HIV-1 replication.
IMB-301: A compound that binds to APOBEC3G and disrupts its interaction with Vif, similar to IMB-26.
Uniqueness
IMB-26 is unique in its high specificity for APOBEC3G and its ability to significantly reduce HIV-1 infectivity without affecting cells lacking APOBEC3G. This specificity makes it a promising lead compound for the development of targeted antiviral therapies .
Propriétés
Formule moléculaire |
C20H23BrN2O6 |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23BrN2O6/c1-11(21)19(24)23-14-8-12(6-7-15(14)26-2)20(25)22-13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) |
Clé InChI |
FMSAPLQSZMFMOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



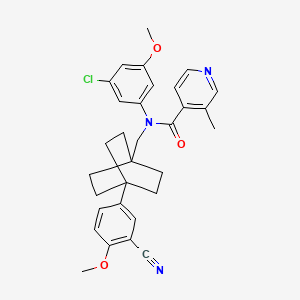
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
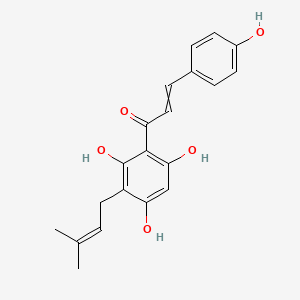

![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

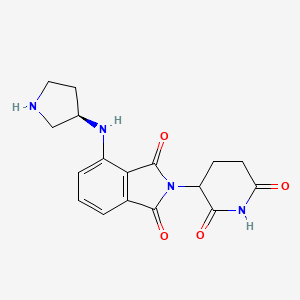
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
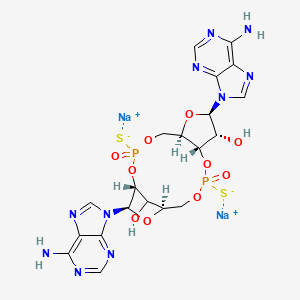
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
